Cas no 161979-35-7 ((4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid)

(4S)-3-tert-Butoxycarbonyloxazolidine-4-carboxylic acid is a chiral oxazolidine derivative widely utilized as a key intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid oxazolidine ring structure, combined with the tert-butoxycarbonyl (Boc) protecting group, enhances stereochemical control in peptide and heterocycle synthesis. The carboxylic acid functionality allows for further derivatization, making it valuable in constructing complex molecular architectures. The (4S) configuration ensures high enantioselectivity, critical for producing optically active compounds. This compound is particularly advantageous in medicinal chemistry for the development of bioactive molecules, offering stability and versatility under various reaction conditions. Its well-defined stereochemistry and reactivity profile make it a preferred choice for researchers in fine chemical and drug discovery workflows.
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid structure
161979-35-7 structure
Product name:(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid
CAS No:161979-35-7
MF:C9H14NO5-
Molecular Weight:216.211
CID:3805548
PubChem ID:11009386

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester, (4S)-
    • N-Boc-S-4-Oxazolidinecarboxylic acid
    • (4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
    • (4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid
    • G63290
    • (S)-3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid
    • SCHEMBL1024057
    • 161979-35-7
    • (4s)-3-(tert-butoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid
    • LFAOMDJJZKWOPH-LURJTMIESA-N
    • インチ: InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
    • InChIKey: LFAOMDJJZKWOPH-LURJTMIESA-N
    • SMILES: CC(C)(C)OC(=O)N1COCC1C(=O)O

計算された属性

  • 精确分子量: 217.09502258g/mol
  • 同位素质量: 217.09502258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 76.1Ų

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2472-100MG
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid
161979-35-7 95%
100MG
¥ 1,221.00 2023-01-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2472-1G
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid
161979-35-7 95%
1g
¥ 4,884.00 2023-01-30
Enamine
BBV-79423478-2.5g
(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
161979-35-7 95%
2.5g
$1770.0 2023-10-28
Enamine
BBV-79423478-10g
(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
161979-35-7 95%
10g
$2817.0 2023-10-28
Enamine
BBV-79423478-5g
(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
161979-35-7 95%
5g
$2242.0 2023-10-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2472-250MG
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid
161979-35-7 95%
250MG
¥ 1,953.00 2023-01-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2472-10G
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid
161979-35-7 95%
10g
¥ 24,420.00 2023-01-30
Enamine
BBV-79423478-10.0g
(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
161979-35-7 95%
10.0g
$2817.0 2023-02-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX2472-500MG
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid
161979-35-7 95%
500MG
¥ 3,260.00 2023-01-30
Enamine
BBV-79423478-1g
(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
161979-35-7 95%
1g
$854.0 2023-10-28

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid 関連文献

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acidに関する追加情報

Comprehensive Overview of (4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid (CAS No. 161979-35-7)

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid (CAS No. 161979-35-7) is a chiral oxazolidine derivative widely utilized in pharmaceutical synthesis and asymmetric catalysis. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group and carboxylic acid functionality, serves as a critical intermediate in the production of bioactive molecules, particularly in the development of peptidomimetics and enantioselective reactions. Its structural uniqueness, combining a rigid oxazolidine ring with a Boc-protected amine, makes it invaluable for stereocontrolled synthesis.

Recent trends in organic chemistry highlight the growing demand for chiral auxiliaries and building blocks, with (4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid gaining attention for its role in green chemistry initiatives. Researchers are exploring its applications in flow chemistry and continuous manufacturing, addressing industry needs for scalable and sustainable processes. The compound’s compatibility with microwave-assisted synthesis further aligns with modern lab efficiency standards, a topic frequently searched in academic and industrial forums.

The oxazolidine core of this compound is pivotal for constructing N-heterocycles, a class of structures prevalent in FDA-approved drugs. Its Boc group offers stability under acidic conditions, a feature often queried in protecting group strategies discussions. Analytical techniques like HPLC and NMR are routinely employed to verify its enantiopurity, a key concern for users sourcing high-quality intermediates. FAQs on platforms like ResearchGate often revolve around its storage conditions (recommended: -20°C under inert gas) and solubility profiles (notable in polar aprotic solvents).

In drug discovery, (4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid is leveraged to introduce stereocenters in protease inhibitors and kinase modulators. Its carboxylic acid moiety enables facile conjugation via amide coupling, a reaction type dominating synthetic literature. SEO-optimized queries such as “Boc-oxazolidine applications” or “chiral synthesis with CAS 161979-35-7” reflect user interest in its practical uses. Notably, its low toxicity profile (per REACH guidelines) makes it preferable over metal-based chiral catalysts.

Future prospects for this compound include potential in bioconjugation and PROTAC development, areas trending in medicinal chemistry. Patent analyses reveal its inclusion in routes for anticancer and antiviral agents, aligning with global health priorities. For suppliers, emphasizing batch-to-batch consistency and regulatory compliance (e.g., GMP standards) can enhance market positioning, as these terms rank highly in procurement-related searches.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:161979-35-7)(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid
A1067540
Purity:99%/99%
はかる:250mg/1g
Price ($):244.0/661.0